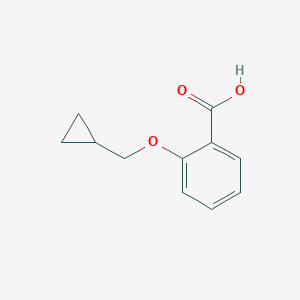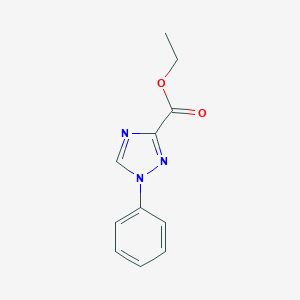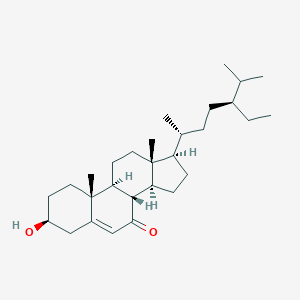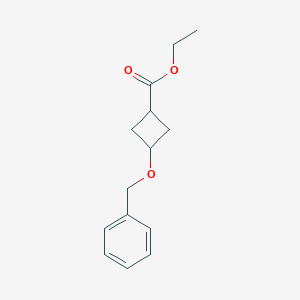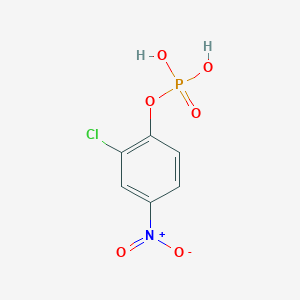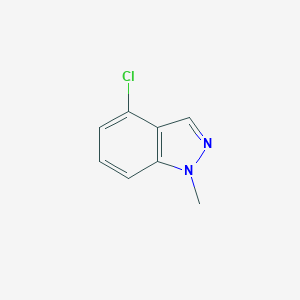
4-Chloro-1-methyl-1H-indazole
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-indazole is a member of indazoles . It is a heterocyclic aromatic organic compound . The IUPAC name for this compound is 4-chloro-1-methyl-1H-indazole .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a review . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 4-Chloro-1-methyl-1H-indazole is 166.61 . The InChI code for this compound is 1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 .Chemical Reactions Analysis
Indazoles have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized .Physical And Chemical Properties Analysis
4-Chloro-1-methyl-1H-indazole is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Antitumor Activity
Field
Application
Indazole derivatives have been used in the treatment of various types of cancer .
Methods
The exact methods of application or experimental procedures vary depending on the specific type of cancer being treated. Typically, these compounds are administered as part of a chemotherapy regimen .
Results
While the outcomes can vary greatly depending on the specific type of cancer and the individual patient’s response, some indazole derivatives have shown promise in preclinical and clinical trials .
Anti-HIV Activity
Field
Application
Certain indazole derivatives have been investigated for their potential use as HIV protease inhibitors .
Methods
These compounds are typically administered as part of an antiretroviral therapy regimen. The exact methods of application or experimental procedures would depend on the specific compound and the patient’s overall treatment plan .
Results
While results can vary, some indazole derivatives have shown potential in inhibiting the HIV protease, an enzyme that the virus needs to replicate .
Anti-Inflammatory Activity
Field
Application
Indazole derivatives have been used as anti-inflammatory agents .
Methods
These compounds are typically administered orally or topically, depending on the specific condition being treated .
Results
Some indazole derivatives have demonstrated significant anti-inflammatory activity in preclinical studies .
Antidepressant Activity
Field
Application
Indazole derivatives have been used as antidepressants .
Methods
These compounds are typically administered orally. The exact methods of application or experimental procedures would depend on the specific compound and the patient’s overall treatment plan .
Results
While results can vary, some indazole derivatives have shown potential in alleviating symptoms of depression .
Antihypertensive Activity
Field
Application
Certain indazole derivatives have been investigated for their potential use as antihypertensive agents .
Results
While results can vary, some indazole derivatives have shown potential in lowering blood pressure .
Antimicrobial Activity
Field
Application
Indazole derivatives have been used as antimicrobial agents .
Results
Some indazole derivatives have demonstrated significant antimicrobial activity in preclinical studies .
Hypoglycemic Activity
Field
Application
Certain indazole derivatives have been investigated for their potential use as hypoglycemic agents .
Results
While results can vary, some indazole derivatives have shown potential in lowering blood glucose levels .
Antiprotozoal Activity
Field
Application
Indazole derivatives have been used as antiprotozoal agents .
Results
Some indazole derivatives have demonstrated significant antiprotozoal activity in preclinical studies .
Inhibitors of Protein Kinase
Field
Application
Indazole derivatives have been used as inhibitors of protein kinase .
Results
Some indazole derivatives have demonstrated significant inhibitory activity against protein kinase in preclinical studies .
Safety And Hazards
Orientations Futures
The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Propriétés
IUPAC Name |
4-chloro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULONOQBDLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597906 | |
| Record name | 4-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-indazole | |
CAS RN |
162502-53-6 | |
| Record name | 4-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)
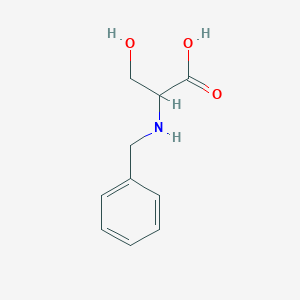
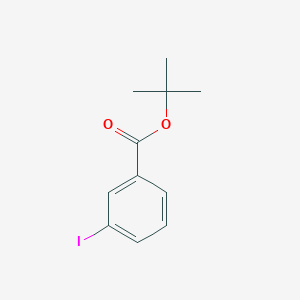
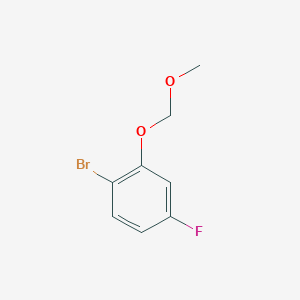
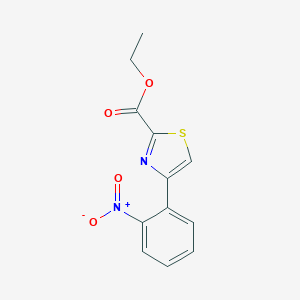
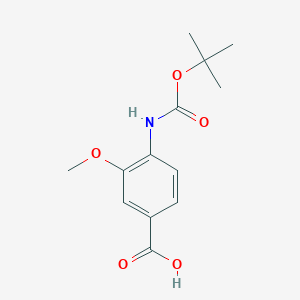
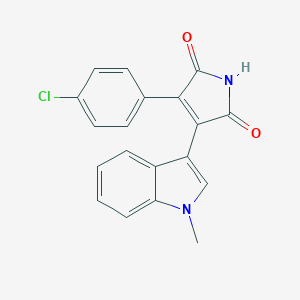
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
